molecular formula C15H13N3O3S B3449438 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE

Cat. No.: B3449438
M. Wt: 315.3 g/mol
InChI Key: KBDADKBYZWPCAH-UHFFFAOYSA-N
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Description

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE is a complex organic compound that features both indole and pyridine moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other cyclization methods.

    Attachment of the Pyridine Moiety: The pyridine ring, particularly with a nitro group, can be introduced through nucleophilic substitution reactions.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced via thiolation reactions, often using thiol reagents under basic conditions.

    Final Coupling: The final step involves coupling the indole and pyridine moieties through an ethanone linker, typically using condensation reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry for better yield and efficiency. Catalysts and specific reaction conditions are fine-tuned to maximize production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

    Substitution: Various substituents can be introduced or replaced on the indole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or using reducing agents like sodium borohydride.

    Substitution: Halogenation reagents or nucleophiles under appropriate conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might introduce ketone or carboxylic acid functionalities.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to various biological effects. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITROPHENYL)SULFANYL]-1-ETHANONE
  • 1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-THIENYL)SULFANYL]-1-ETHANONE

Uniqueness

1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE is unique due to the specific combination of indole and pyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(5-nitropyridin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c19-15(17-8-7-11-3-1-2-4-13(11)17)10-22-14-6-5-12(9-16-14)18(20)21/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDADKBYZWPCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE
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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE
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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE
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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE
Reactant of Route 5
1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE
Reactant of Route 6
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1-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-[(5-NITRO-2-PYRIDYL)SULFANYL]-1-ETHANONE

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